molecular formula C19H18N2O4S2 B2723435 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide CAS No. 941985-86-0

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide

Cat. No. B2723435
CAS RN: 941985-86-0
M. Wt: 402.48
InChI Key: PZLSECFVZPMPTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide is a small molecule with the chemical formula C23H27N5O3S. It belongs to the class of organic compounds known as phenylpiperidines. The compound consists of a phenylpiperidine skeleton, which is a piperidine bound to a phenyl group .

Molecular Structure Analysis

The molecular structure of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide includes a naphthalene core with a sulfonamide group and a phenylpiperidine moiety. The 3D structure can be visualized for a better understanding .

Scientific Research Applications

Anticancer Activity

The synthesis and evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives, including compounds structurally related to the specified chemical, have shown promising anticancer activity. These compounds were tested against human cancer cell lines A549, HeLa, and MCF-7, demonstrating potent cytotoxic effects while maintaining low toxicity in normal human kidney HEK293 cells. Their mechanism includes inducing apoptosis and arresting the cell cycle at the G1 phase, mediated by upregulation of caspase proteins and gene expression levels (Ravichandiran et al., 2019).

Enzyme Inhibition

Sulfonamide derivatives of dagenan chloride were evaluated for their enzyme inhibition activity, specifically targeting lipoxygenase and α-glucosidase enzymes. These enzymes are significant in the context of inflammatory and diabetic pathologies. The synthesized compounds showed good lipoxygenase inhibition activity and moderate α-glucosidase inhibition, indicating their potential as anti-inflammatory and anti-diabetic agents (Abbasi et al., 2015).

Photodynamic Therapy and Imaging

A naphthalene-based sulfonamide Schiff base demonstrated significant potential as a fluorescence turn-on probe for the selective detection of Al3+ ions in aqueous systems. This property is crucial for intracellular imaging applications, suggesting the compound's utility in biological and medical imaging, particularly for tracking aluminum's pathological roles. The compound's structure was confirmed through various spectroscopic methods, including X-ray crystallography, supporting its application in cell imaging studies for detecting Al3+ ions in cultured cells. Additionally, antimicrobial activity assessments indicated its potential for broader biological applications (Mondal et al., 2015).

Material Science

Sulfonamide compounds have been explored for their applications in material science, particularly in developing new polymeric materials. For example, sulfonated polyimides synthesized from bis[4-(4-aminophenoxy)-2-(3-sulfobenzoyl)]phenyl sulfone showed promising properties for fuel cell applications. These materials exhibited good solubility, high thermal stability, and significant mechanical strength, alongside notable proton conductivity and membrane swelling characteristics, essential for proton-exchange membrane fuel cells (Chen et al., 2006).

Mechanism of Action

The mechanism of action for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide is not explicitly mentioned. It appears to interact with cyclin-dependent kinase 2 (CDK2), but further studies are required to understand its precise mode of action .

properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c22-26(23)12-4-11-21(26)18-8-3-7-17(14-18)20-27(24,25)19-10-9-15-5-1-2-6-16(15)13-19/h1-3,5-10,13-14,20H,4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLSECFVZPMPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.